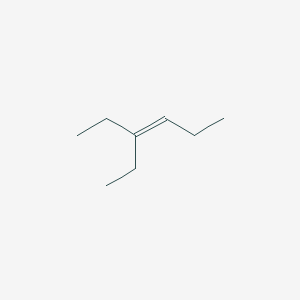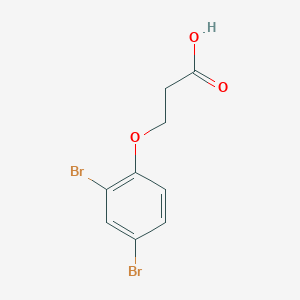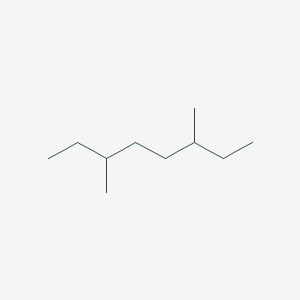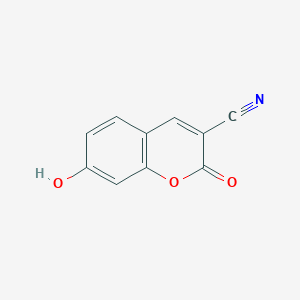
Dioxygen monofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxygen monofluoride (OF2) is a chemical compound that is composed of one oxygen atom and one fluorine atom. It is a highly reactive gas that is used in various scientific research applications. OF2 was first synthesized by Paul Lebeau in 1929 by reacting fluorine gas with oxygen gas.
Mécanisme D'action
Dioxygen monofluoride is a highly reactive gas that reacts with various organic and inorganic compounds. It is a strong oxidizing agent that can oxidize various organic compounds. Dioxygen monofluoride can also fluorinate various organic compounds by replacing hydrogen atoms with fluorine atoms.
Biochemical and physiological effects:
Dioxygen monofluoride is a toxic gas that can cause severe irritation to the eyes and respiratory system. It can also cause skin burns and lung damage. Dioxygen monofluoride is not used in any biochemical or physiological applications due to its toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Dioxygen monofluoride is a highly reactive gas that can be used in various organic synthesis applications. It is a strong oxidizing agent that can be used to oxidize various organic compounds. However, Dioxygen monofluoride is a toxic gas that requires extreme caution when handling. It should only be used in a well-ventilated area with appropriate safety equipment.
Orientations Futures
Dioxygen monofluoride has potential applications in the production of fluorinated compounds and as an etching gas in the semiconductor industry. Further research can be done to optimize the synthesis of Dioxygen monofluoride and to develop new applications for this compound. Dioxygen monofluoride can also be used as a fluorinating agent in the production of pharmaceuticals and agrochemicals. Further research can be done to investigate the potential applications of Dioxygen monofluoride in these fields.
Méthodes De Synthèse
Dioxygen monofluoride can be synthesized by the reaction of fluorine gas with oxygen gas. This reaction is highly exothermic and should be carried out with extreme caution. The reaction can be carried out in a stainless-steel vessel that is cooled to -196°C. The resulting Dioxygen monofluoride gas can be purified by fractional distillation.
Applications De Recherche Scientifique
Dioxygen monofluoride is used in various scientific research applications. It is used as a fluorinating agent in organic synthesis. It is also used as a catalyst in the production of fluorinated compounds. Dioxygen monofluoride is also used in the semiconductor industry as an etching gas for silicon dioxide.
Propriétés
Numéro CAS |
15499-23-7 |
|---|---|
Nom du produit |
Dioxygen monofluoride |
Formule moléculaire |
FO2 |
Poids moléculaire |
50.997 g/mol |
InChI |
InChI=1S/FO2/c1-3-2 |
Clé InChI |
GQRAHKRZRKCZPQ-UHFFFAOYSA-N |
SMILES |
[O]OF |
SMILES canonique |
[O]OF |
Autres numéros CAS |
15499-23-7 |
Synonymes |
Dioxygen monofluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




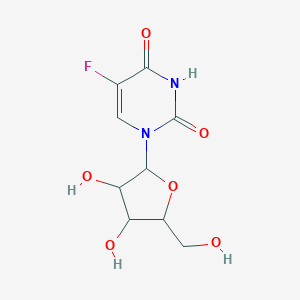
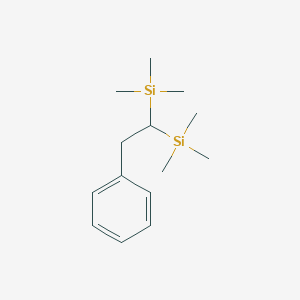
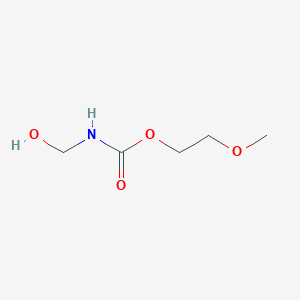


![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
